![molecular formula C24H32N4O3 B3025780 Butonitazene CAS No. 95810-54-1](/img/structure/B3025780.png)
Butonitazene
Overview
Description
Butonitazene is a benzimidazole derivative with opioid effects . It has been sold over the internet as a designer drug . It has relatively low potency compared to many related compounds . It is classified as a novel opioid of the benzimidazole sub-class and is structurally dissimilar from fentanyl .
Molecular Structure Analysis
The IUPAC name of this compound is 2-[2-[(4-butoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]-N,N-diethyl-ethanamine . The molecular formula is C24H32N4O3 and the molecular weight is 424.5 .Physical And Chemical Properties Analysis
This compound is found as a crystalline solid and a white or yellow-brown powder . The melting point of this compound hydrochloride is 154–156 °C . It is soluble in dimethylformamide (DMF) at 25 mg/mL .Scientific Research Applications
1. Identification of Novel Synthetic Opioids
Butonitazene, along with other benzimidazole synthetic opioids such as etodesnitazene and protonitazene, have been identified as potent μ-opioid receptor agonists. Their detection and identification are crucial in toxicosurveillance, especially in emergency department cases involving drug toxicity. This is essential for informing harm reduction strategies and identifying emerging drugs in the community (Schumann et al., 2022).
2. Forensic Toxicology
In forensic toxicology, this compound is a compound of interest due to its association with intoxications and fatalities. Systematic reviews and case reports involving this compound help in gathering crucial toxicological data that assist in clinical and forensic investigations. This data aids in understanding the trends of synthetic opioid use and their implications in fatalities (Montanari et al., 2022).
3. Development of Specialized Assays and Analytical Methods
This compound's detection and analysis in various biological matrices (blood, urine, tissue) necessitate the development of specialized assays using sensitive instrumentation like Liquid Chromatography–Tandem Quadrupole Mass Spectrometry. Such advancements are critical for accurately characterizing new synthetic opioids and their metabolites, especially in forensic settings (Walton et al., 2021).
Mechanism of Action
properties
IUPAC Name |
2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-7-16-31-21-11-8-19(9-12-21)17-24-25-22-18-20(28(29)30)10-13-23(22)27(24)15-14-26(5-2)6-3/h8-13,18H,4-7,14-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZPOLCDCVWLAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301341955 | |
Record name | Butonitazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301341955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95810-54-1 | |
Record name | Butonitazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095810541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butonitazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301341955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTONITAZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4CE9FVR7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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